2-Bromo-5-(3-fluorobenzyl)thiazole
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Overview
Description
2-Bromo-5-(3-fluorobenzyl)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a 3-fluorobenzyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-fluorobenzyl)thiazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and tubular diazotization reaction technology to improve yield and stability while reducing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-fluorobenzyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the bromine or fluorine substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted thiazole derivatives .
Scientific Research Applications
2-Bromo-5-(3-fluorobenzyl)thiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-fluorobenzyl)thiazole involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: Used as an intermediate in pharmaceutical synthesis.
5-Bromothiazole: Prepared via treatment of 2,5-dibromothiazole with sodium ethoxide.
Uniqueness
2-Bromo-5-(3-fluorobenzyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H7BrFNS |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-5-[(3-fluorophenyl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c11-10-13-6-9(14-10)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
InChI Key |
PKCNJQVDKYWSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CN=C(S2)Br |
Origin of Product |
United States |
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